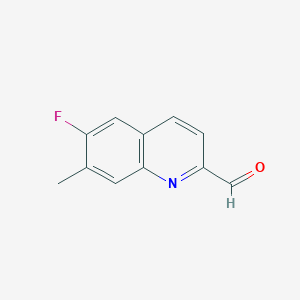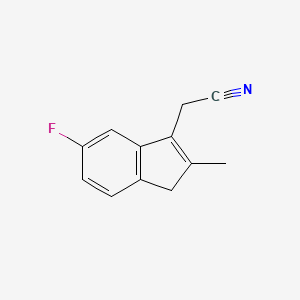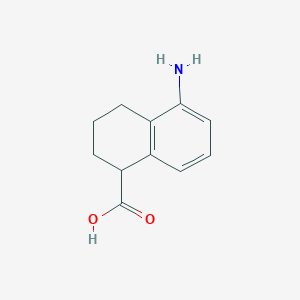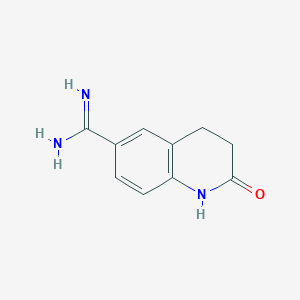
4-Methyl-2-(vinyloxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-2-(viniloxi)quinolina es un compuesto aromático heterocíclico que pertenece a la familia de las quinolinas. Las quinolinas son conocidas por su amplia gama de aplicaciones en la química medicinal, la química orgánica sintética y la química industrial. La estructura única de la 4-Metil-2-(viniloxi)quinolina, que incluye un grupo metilo en la posición 4 y un grupo viniloxi en la posición 2, la convierte en un tema interesante para la investigación y la aplicación en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Metil-2-(viniloxi)quinolina se puede lograr a través de varios métodos. Un enfoque común implica la síntesis de Friedländer, que típicamente utiliza derivados de o-aminoacetofenona y cetonas enolisables en presencia de catalizadores como yodo molecular o nano ZnO en condiciones sin disolvente . Otro método implica el uso de líquidos iónicos bajo ultrasonidos a temperatura ambiente, lo que proporciona un enfoque más ecológico y sostenible .
Métodos de producción industrial: La producción industrial de 4-Metil-2-(viniloxi)quinolina a menudo implica la síntesis a gran escala utilizando métodos similares, pero optimizados para mayores rendimientos y eficiencia. El uso de irradiación de microondas y síntesis fotocatalítica con radiación UV también se explora para aplicaciones industriales debido a su eficiencia y menor impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: La 4-Metil-2-(viniloxi)quinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de paladio sobre carbono.
Sustitución: Las reacciones de sustitución electrófila y nucleófila son comunes, con reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de catalizadores.
Principales productos formados:
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de quinolina halogenados o alquilados.
Aplicaciones Científicas De Investigación
La 4-Metil-2-(viniloxi)quinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con diversos objetivos biológicos.
Industria: Se utiliza en la producción de tintes, pigmentos y otras sustancias químicas industriales.
Mecanismo De Acción
El mecanismo de acción de la 4-Metil-2-(viniloxi)quinolina implica su interacción con objetivos y vías moleculares específicos. Puede actuar como un inhibidor o modulador de enzimas y receptores, afectando diversos procesos biológicos. El grupo viniloxi permite interacciones únicas con moléculas biológicas, lo que aumenta su eficacia en ciertas aplicaciones .
Compuestos similares:
Quinolina: El compuesto padre con una estructura similar pero sin los grupos metilo y viniloxi.
4-Metilquinolina: Estructura similar pero carece del grupo viniloxi.
2-(Viniloxi)quinolina: Estructura similar pero carece del grupo metilo.
Singularidad: La 4-Metil-2-(viniloxi)quinolina destaca por la presencia de ambos grupos, metilo y viniloxi, que confieren propiedades químicas y biológicas únicas.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar structure but without the methyl and vinyloxy groups.
4-Methylquinoline: Similar structure but lacks the vinyloxy group.
2-(Vinyloxy)quinoline: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-2-(vinyloxy)quinoline stands out due to the presence of both the methyl and vinyloxy groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
34672-78-1 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-ethenoxy-4-methylquinoline |
InChI |
InChI=1S/C12H11NO/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h3-8H,1H2,2H3 |
Clave InChI |
PRSLSRWCPPYRDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)







![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)



